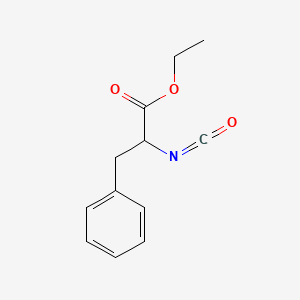

Ethyl 2-isocyanato-3-phenylpropionate

Description

Contextualization within Alpha-Isocyanato Ester Chemistry

Ethyl 2-isocyanato-3-phenylpropionate belongs to the class of α-isocyanato esters, which are characterized by an isocyanate group attached to the α-carbon of an ester. This arrangement imparts a unique reactivity profile to the molecule. The isocyanate group (–N=C=O) is a highly reactive electrophile, readily undergoing nucleophilic attack by a wide range of functional groups, including alcohols, amines, and water. wikipedia.orgnoaa.gov The presence of the ester group and the phenylpropyl side chain, derived from phenylalanine, influences the steric and electronic environment of the isocyanate, modulating its reactivity.

The electrophilic carbon of the isocyanate is susceptible to attack, leading to the formation of urethanes (with alcohols), ureas (with amines), and other derivatives. wikipedia.orgrsc.org The reactivity of isocyanates can be influenced by the electronic nature of their substituents; electron-withdrawing groups enhance the electrophilicity of the carbon atom, increasing reactivity, while electron-donating groups have the opposite effect. rsc.org In the case of this compound, the α-ester group acts as an electron-withdrawing group, activating the isocyanate functionality.

Significance as a Chiral Amino Acid-Derived Building Block

The primary significance of this compound in academic research lies in its identity as a chiral building block. orgsyn.orgrsc.org Derived from L-phenylalanine, the (S)-enantiomer of this compound provides a stereochemically defined starting material for asymmetric synthesis. This is crucial in the development of pharmaceuticals and other biologically active molecules, where specific stereoisomers are often responsible for the desired therapeutic effects. rsc.orgnih.gov

Amino acid ester isocyanates, such as the title compound, are valuable precursors in the synthesis of peptides, azapeptides, and various heterocyclic structures. orgsyn.org For instance, the methyl analog, methyl (S)-2-isocyanato-3-phenylpropanoate, has been utilized as a building block for the creation of 1,2,4-triazine (B1199460) azapeptides and as a component in the synthesis of inhibitors for enzymes like thermolysin and human leukocyte elastase (HLE). orgsyn.org The ethyl ester variant offers an alternative with slightly different physical properties, which can be advantageous in certain synthetic applications. The ability to introduce a specific stereocenter from a readily available natural source makes these compounds highly valuable in the construction of complex molecular architectures.

Historical Development and Key Milestones in Isocyanate Synthesis Research

The synthesis of organic isocyanates dates back to the 19th century, but the methods for their preparation have evolved significantly over time, driven by the need for safer and more efficient processes. The predominant industrial method has historically been the reaction of primary amines with the highly toxic gas phosgene (B1210022) (COCl₂). wikipedia.orgacs.orgnih.gov This process, while effective, poses significant safety and environmental hazards. acs.orgresearchgate.net

The development of methods to synthesize isocyanates from sensitive substrates like amino acid esters required milder conditions. A significant advancement was the use of phosgene surrogates, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), which is a solid and therefore easier and safer to handle than gaseous phosgene. orgsyn.org A common and efficient laboratory-scale synthesis of amino acid ester isocyanates, including the methyl ester of phenylalanine isocyanate, involves the reaction of the corresponding amino acid ester hydrochloride with triphosgene in a biphasic system of a chlorinated solvent and aqueous sodium bicarbonate. orgsyn.org This method is rapid, high-yielding, and avoids the harsh conditions of older procedures that required refluxing in toluene (B28343) with a stream of phosgene gas. orgsyn.org

In recent years, there has been a strong push towards "phosgene-free" routes for isocyanate synthesis to enhance safety and environmental compatibility. acs.orggoogle.com These methods include the thermal decomposition of carbamates, the Curtius rearrangement of acyl azides, the Hofmann rearrangement of primary amides, and the Lossen rearrangement of hydroxamic acids. wikipedia.orgnih.gov For example, a phosgene-free process has been developed that involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis to yield the isocyanate. google.com Another approach involves the oxidation of isonitriles. nih.govresearchgate.net While the phosgene/triphosgene route remains a common laboratory method for preparing compounds like this compound, the ongoing research into greener alternatives is a key aspect of modern isocyanate chemistry.

Research Findings in Tabular Format

Properties of this compound

| Property | Value |

| CAS Number | 87543-80-4 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Boiling Point | 152°C at 10 mmHg |

| Density | 1.08 g/cm³ |

Data sourced from ECHEMI. echemi.com

Spectroscopic Data for the Analogous Methyl (S)-2-isocyanato-3-phenylpropanoate

| Data Type | Values |

| IR (CHCl₃) cm⁻¹ | 2260, 1747 |

| ¹H NMR (400 MHz, CDCl₃) δ | 3.03 (dd, 1H), 3.16 (dd, 1H), 3.81 (s, 3H), 4.27 (dd, 1H), 7.18-7.21 (m, 2H), 7.27-7.36 (m, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) δ | 39.6, 52.8, 58.3, 126.7, 127.2, 128.4, 129.1, 135.4, 170.7 |

Data for the methyl ester analog as reported in Organic Syntheses. orgsyn.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isocyanato-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)11(13-9-14)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLIGPDDSKJRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00494804 | |

| Record name | Ethyl N-(oxomethylidene)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87543-80-4 | |

| Record name | Ethyl N-(oxomethylidene)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00494804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Pathways and Mechanistic Insights of Ethyl 2 Isocyanato 3 Phenylpropionate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The carbon atom of the isocyanate group in ethyl 2-isocyanato-3-phenylpropionate is highly electrophilic due to its bonds with two electronegative atoms (nitrogen and oxygen). masterorganicchemistry.comnih.gov This makes it a prime target for attack by various nucleophiles. nih.gov These addition reactions are fundamental to the synthetic utility of isocyanates, leading to the formation of stable and important functional groups like ureas and carbamates. nih.gov

The reaction between an isocyanate and an amine is a robust and widely used method for the synthesis of substituted ureas. researchgate.net In the case of this compound, reaction with primary or secondary amines results in the nucleophilic addition of the amine's nitrogen atom to the isocyanate's electrophilic carbon. This is typically a rapid and efficient process that yields N,N'-disubstituted or N,N',N'-trisubstituted ureas. organic-chemistry.orgbeilstein-journals.org

The mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the central carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the isocyanate's nitrogen atom, resulting in the final urea (B33335) product. The reaction is generally considered to follow second-order kinetics, being first order in both the amine and the isocyanate. aub.edu.lb The presence of electron-donating groups on the amine increases its nucleophilicity and reaction rate, while electron-withdrawing groups on the isocyanate enhance its electrophilicity. nih.govaub.edu.lb While often spontaneous, the reaction can be accelerated by catalysts such as tertiary amines. researchgate.netpoliuretanos.com.br

Table 1: Synthesis of Substituted Ureas from this compound

| Amine Reactant | Product Name | Product Structure |

|---|---|---|

| Aniline | Ethyl 2-(3-phenyl-1-ureido)-3-phenylpropionate | |

| Benzylamine | Ethyl 2-(3-benzyl-1-ureido)-3-phenylpropionate | |

| Diethylamine | Ethyl 2-(3,3-diethyl-1-ureido)-3-phenylpropionate |

Analogous to the reaction with amines, this compound reacts with alcohols to form carbamates, also known as urethanes. nih.govwikipedia.org This nucleophilic addition involves the oxygen atom of the alcohol's hydroxyl group attacking the isocyanate carbon. wikipedia.org The reaction proceeds through a mechanism similar to urea formation, culminating in a proton transfer to yield the stable carbamate (B1207046) ester. rsc.org

Generally, the reaction of isocyanates with alcohols is slower than with amines due to the lower nucleophilicity of alcohols. researchgate.net Consequently, the process often requires heating or the use of catalysts to proceed at a practical rate. rsc.org Common catalysts include tertiary amines (like 1,4-diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds, such as tin derivatives. poliuretanos.com.brrsc.org The choice of catalyst can significantly influence the reaction rate and product distribution, as side reactions like the formation of allophanates (from the reaction of the carbamate product with another isocyanate molecule) can occur. rsc.org This reaction is a cornerstone of polyurethane chemistry and is widely used in organic synthesis to introduce the carbamate functional group. wikipedia.org

Table 2: Synthesis of Carbamates from this compound

| Alcohol Reactant | Product Name | Product Structure |

|---|---|---|

| Methanol | Ethyl 2-(((methoxycarbonyl)amino))-3-phenylpropionate | |

| tert-Butanol | Ethyl 2-(((tert-butoxycarbonyl)amino))-3-phenylpropionate (Boc-Phe-OEt) | |

| Benzyl alcohol | Ethyl 2-(((benzyloxycarbonyl)amino))-3-phenylpropionate (Z-Phe-OEt) |

Cycloaddition Reactions and Heterocyclic Ring Formation

The isocyanate group's system of pi bonds allows it to participate in cycloaddition reactions, serving as a valuable component for the construction of various heterocyclic rings. These reactions expand the synthetic utility of this compound beyond simple additions, enabling its integration into more complex molecular architectures.

This compound can be viewed as a synthon for an aza-amino acid, specifically an "aza-phenylalanine" residue. In azapeptides, the α-carbon of a specific amino acid is replaced by a nitrogen atom. kirj.ee This structural modification results in a peptide backbone that is resistant to degradation by proteases, a significant advantage for developing peptide-based therapeutics. nih.gov The isocyanate functionality is a key precursor for forming the semicarbazide (B1199961) linkage that defines the aza-amino acid unit within the peptide chain. nih.gov

Furthermore, isocyanates are known to participate in cycloaddition reactions for the synthesis of heterocyclic systems like 1,2,4-triazines. For example, research has shown that isocyanates can react with other components, such as nitrile imines and isocyanides, to build complex 1,2,4-triazinedione scaffolds. rsc.org This demonstrates the potential for this compound to act as a building block in multicomponent reactions aimed at producing triazine-containing azapeptides, combining the structural features of both heterocycles and modified peptides.

The reactivity of the isocyanate group extends to the formation of a variety of other nitrogen-containing heterocycles. The specific pathway often depends on the structure of the isocyanate and the reaction partner. One notable transformation is intramolecular cyclization. For instance, appropriately substituted isocyanates, such as 2-isocyanatophenol, have been shown to undergo spontaneous intramolecular cyclization to form 2-benzoxazolinone. researchgate.net This highlights a potential reaction pathway for derivatives of this compound if a nucleophilic group is present elsewhere in the molecule.

Rearrangement Reactions Involving Isocyanate Intermediates

Isocyanates are themselves key intermediates in several important name reactions that involve molecular rearrangements. nih.gov The most prominent of these for the synthesis of compounds like this compound is the Curtius rearrangement. masterorganicchemistry.comnih.govorganic-chemistry.org This reaction provides a reliable method for converting carboxylic acids into isocyanates, with the loss of one carbon atom. masterorganicchemistry.com

The Curtius rearrangement begins with the conversion of a carboxylic acid derivative, such as an ester of N-protected phenylalanine, into an acyl azide (B81097). nih.gov This is typically achieved by reacting the corresponding acyl chloride with an azide salt (e.g., sodium azide) or by using a reagent like diphenylphosphoryl azide (DPPA). nih.govorganic-chemistry.org Upon heating, the acyl azide undergoes a concerted rearrangement: the bond between the carbonyl carbon and the alpha-carbon migrates to the adjacent nitrogen atom, while simultaneously expelling nitrogen gas (N₂). masterorganicchemistry.comorganic-chemistry.org This process generates the isocyanate intermediate, in this case, this compound. The isocyanate can then be isolated or trapped in situ by a nucleophile, such as an alcohol or an amine, to form a carbamate or urea, respectively. nih.govcommonorganicchemistry.com This rearrangement is a powerful tool in organic synthesis because it proceeds under relatively mild conditions and provides direct access to the highly reactive isocyanate functionality from readily available carboxylic acids. nih.gov

Curtius Rearrangement as a Preparative Route to Isocyanates

The Curtius rearrangement is a cornerstone reaction for the synthesis of isocyanates from carboxylic acids. nih.govnih.gov First described by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgbyjus.com This method is valued for its tolerance of a wide variety of functional groups and often proceeds under mild conditions. nih.govwikipedia.org

The mechanism of the Curtius rearrangement is now understood to be a concerted process, where the migration of the R-group occurs simultaneously with the expulsion of dinitrogen. wikipedia.org This avoids the formation of a discrete acyl nitrene intermediate. nih.govwikipedia.org A key feature of this mechanism is the complete retention of the stereochemical configuration at the migrating R-group. nih.govwikipedia.orgnumberanalytics.com

For the synthesis of Ethyl 2-isocyanato-3-phenylpropanoate, the Curtius rearrangement represents a viable phosgene-free pathway. The process would start with a suitable derivative of phenylalanine, such as N-protected phenylalanine, which would be converted to the corresponding acyl azide. Thermal or photochemical treatment of this acyl azide would then induce the rearrangement to yield the desired isocyanate. A related compound, ethyl 2-isocyanatoacetate, has been synthesized from ethyl hydrogen malonate via a Curtius rearrangement using diphenylphosphoryl azide. nih.gov

The isocyanate product is a versatile intermediate that can be reacted with various nucleophiles:

Water leads to hydrolysis, forming an unstable carbamic acid that decarboxylates to a primary amine. organic-chemistry.orgbyjus.com

Alcohols react with the isocyanate to form stable carbamates (urethanes). nih.govwikipedia.org

Amines react to produce urea derivatives. nih.govwikipedia.org

Key Aspects of the Curtius Rearrangement

| Feature | Description | Reference |

|---|---|---|

| Starting Material | Acyl Azide (derived from a carboxylic acid) | nih.govorganic-chemistry.org |

| Product | Isocyanate | wikipedia.orgbyjus.com |

| Byproduct | Nitrogen Gas (N₂) | wikipedia.org |

| Mechanism | Concerted rearrangement with R-group migration | wikipedia.org |

| Stereochemistry | Full retention of configuration at the migrating group | nih.govwikipedia.orgnumberanalytics.com |

| Key Applications | Synthesis of amines, carbamates (e.g., Boc- and Cbz-protected amines), and ureas | wikipedia.orgorganic-chemistry.org |

Catalytic Transformations

Catalysis offers powerful methods for transforming isocyanates into more complex molecules with high efficiency and selectivity.

Palladium-Catalyzed Decarboxylative Reactions Involving Isocyanates

Palladium catalysis has become a critical tool in modern organic synthesis, enabling a wide range of cross-coupling reactions. nih.gov Isocyanates are versatile reagents in palladium-catalyzed transformations. acs.org These reactions often follow a general catalytic cycle involving oxidative addition to a Pd(0) complex, followed by insertion and reductive elimination. nih.govyoutube.com

One notable example is the palladium-catalyzed tandem bis-allylation of p-toluenesulfonyl isocyanate, which couples the isocyanate with an allylstannane and an allyl chloride. acs.org In this three-component reaction, both the carbon and nitrogen atoms of the isocyanate are allylated. The mechanism is thought to proceed through an amphoteric bis-allylpalladium intermediate that undergoes an initial electrophilic attack on one allyl group, followed by a nucleophilic attack on the other. acs.org Another application is the palladium-catalyzed hydroamination of isocyanates with carbazoles, which provides an efficient route to carbazole-N-carboxamides under simple, base-free conditions. rsc.org

Examples of Palladium-Catalyzed Reactions with Isocyanates

| Reaction Type | Isocyanate Reactant | Coupling Partners | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Tandem Bis-allylation | p-Toluenesulfonyl isocyanate | Allylstannanes, Allyl chlorides | Pd(PPh₃)₄ | N,C-diallylated products | acs.org |

| Hydroamination | Various isocyanates | Carbazole derivatives | Pd catalyst | Carbazole-N-carboxamides | rsc.org |

| Synthesis of N-Aryl Carbamates | Generated in situ from ArX and NaOCN | Alcohols | Pd catalyst | N-Aryl Carbamates | mit.edu |

Radical Reactions and Their Implications for Isocyanate Derivatives

The electron-deficient carbon atom of the isocyanate group is susceptible to attack not only by nucleophiles but also by radical species. organic-chemistry.orgacs.org This reactivity opens up unique pathways for C-C bond formation and functionalization.

A prominent example involves visible-light photoredox catalysis, where α-aminoalkyl radicals can be generated from tertiary amines. organic-chemistry.orgacs.org These nucleophilic radicals readily add to the carbon of an aryl isocyanate to form a new C-C bond, leading to the synthesis of α-amino amides after a subsequent reduction step. acs.orgacs.org The key intermediate in this process is an α-amino amido radical. acs.org The reaction of carbon radicals with isocyanides is known to generate imidoyl radicals, which are also key active species in radical additions to isocyanates. beilstein-journals.org

The interaction of isocyanates with radicals also has significant environmental implications. Studies on the gas-phase reaction of isocyanates with the hydroxyl (OH) radical, a key atmospheric oxidant, have been conducted using quantum chemistry and transition state theory. nih.govacs.orgresearchgate.net For aromatic isocyanates like phenyl isocyanate, the primary reaction pathway is OH radical addition to the aromatic ring, rather than attack at the NCO group. acs.orgresearchgate.net In contrast, for aliphatic isocyanates like methyl isocyanate, hydrogen abstraction from the methyl group is the dominant channel. nih.govacs.org These studies are crucial for understanding the atmospheric lifetime and fate of industrially relevant isocyanates. nih.gov

Mechanistic Elucidation and Kinetic Studies of Isocyanate Reactivity

Understanding the kinetics and mechanism of isocyanate reactions is essential for controlling industrial processes, such as polyurethane production, and for optimizing synthetic methodologies. kuleuven.bemt.com The most studied reaction is the alcoholysis of isocyanates to form carbamates (urethanes). kuleuven.beresearchgate.netacs.org

Early kinetic studies suggested that the reaction between an isocyanate and an alcohol was first-order in each reactant. kuleuven.be However, subsequent, more detailed investigations revealed a more complex mechanism. researchgate.netcdnsciencepub.comnih.gov It is now widely accepted that the reaction is catalyzed by the alcohol reactant itself. nih.gov Theoretical and experimental results support a multimolecular mechanism where two or three alcohol molecules participate in the transition state, forming a cyclic supersystem that facilitates proton transfer and lowers the activation energy barrier. kuleuven.benih.gov The reactivity of alcohols generally follows the order of primary > secondary. kuleuven.be

Kinetic data for the reaction of phenyl isocyanate with various alcohols have been extensively measured and serve as a model for the reactivity of other isocyanates. The activation energy depends on factors such as the alcohol structure and the solvent. cdnsciencepub.comnih.gov

Kinetic Parameters for the Reaction of Phenyl Isocyanate with Alcohols

| Alcohol | Condition/Solvent | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| 1-Propanol | Alcohol excess | 32.8 | nih.gov |

| n-Butyl alcohol | Xylene solution | ~34 | cdnsciencepub.com |

| sec-Butyl alcohol | Xylene solution | ~41 | cdnsciencepub.com |

| 2-Butanol | No solvent | 52 | researchgate.net |

The reaction can also be catalyzed by the urethane (B1682113) product (autocatalysis) and by various external catalysts, such as tertiary amines and organotin compounds, which can proceed through different mechanisms. nih.govrsc.org

Applications of Ethyl 2 Isocyanato 3 Phenylpropionate As a Key Synthetic Intermediate

Peptide and Peptidomimetic Chemistry

The structural framework of Ethyl 2-isocyanato-3-phenylpropionate is fundamental to its application in synthesizing peptides and peptide-like structures. Its ability to form stable, amide-like linkages is central to its utility in this field.

Amino acid ester isocyanates, including this compound, are valuable precursors for the synthesis of peptides and azapeptides. orgsyn.org Azapeptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This substitution introduces significant changes to the peptide's conformational properties and metabolic stability.

The synthesis of an azapeptide using an isocyanate involves the reaction of the isocyanate with a hydrazine (B178648) derivative. The isocyanate group (–N=C=O) of this compound reacts with the terminal nitrogen of a peptide-hydrazine segment to form a semicarbazide (B1199961) linkage, which is the defining feature of an azapeptide. This approach allows for the systematic incorporation of aza-amino acid residues into a peptide chain, enabling the exploration of novel peptide structures with enhanced biological activity or stability. For instance, (S)-2-isocyanato-3-phenylpropanoate has been utilized as a building block for creating 1,2,4-triazine (B1199460) azapeptides. orgsyn.org

Proteases are enzymes that catalyze the breakdown of proteins and are critical targets in drug discovery for various diseases. Many protease inhibitors are designed as peptide mimics that bind to the enzyme's active site. This compound is an ideal starting material for such inhibitors due to its phenylalanine side chain, which can interact with hydrophobic pockets in many proteases.

The isocyanate group can be used to introduce an electrophilic "warhead" or to form a key binding element, like a urea (B33335) or carbamate (B1207046) group, that interacts with the enzyme's active site residues. For example, the development of inhibitors for viral proteases, such as those from HIV, often involves structures that mimic the natural peptide substrates of the enzyme. nih.govnih.gov The reaction of the isocyanate with an appropriate nucleophile can generate complex heterocyclic systems or acyclic urea derivatives that act as potent and selective protease inhibitors.

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides. beilstein-journals.orgpeptide.com In SPPS, an amino acid is anchored to a solid resin support, and the peptide chain is elongated through sequential coupling and deprotection steps. peptide.com Isocyanates like this compound can be employed in SPPS, typically as capping agents or for the synthesis of specialized structures.

In one documented strategy for creating a library of thymidinyl dipeptide ureas, isocyanates were used in the final coupling step. nih.gov After assembling a dipeptide on a solid support, the terminal amino group was reacted with a panel of different isocyanates. nih.gov This reaction forms a stable urea linkage, capping the peptide chain and introducing a diverse functional group at the N-terminus. This method highlights the efficiency and utility of isocyanates in generating large libraries of peptidomimetic compounds for screening purposes. The general cycle involves attaching the C-terminal amino acid to the resin, followed by cycles of N-terminal deprotection and coupling of the next amino acid, with the isocyanate reaction serving as a final diversification step. peptide.com

Medicinal Chemistry and Drug Discovery

The reactivity of this compound is extensively exploited in medicinal chemistry to design and synthesize novel therapeutic agents, particularly enzyme inhibitors and prodrugs.

This compound and its methyl ester analog are key intermediates for inhibitors of several classes of proteases. orgsyn.org The phenylalanine structure is particularly suited for targeting enzymes with a preference for large hydrophobic residues at their S1 or S2 binding pockets.

Thermolysin and Human Leukocyte Elastase (HLE): Methyl (S)-2-isocyanato-3-phenylpropanoate has been explicitly mentioned as a building block for inhibitors of thermolysin and Human Leukocyte Elastase (HLE). orgsyn.org HLE is a serine protease implicated in inflammatory diseases. Inhibitors often feature a central scaffold that presents functional groups to interact with the enzyme's active site. Research into nonpeptidic HLE inhibitors has shown that a 3-amino-6-phenylpyridin-2-one core is effective. nih.govnih.gov While the syntheses reported use various coupling methods, the use of an isocyanate precursor provides a direct route to form urea or carbamate linkages to such scaffolds, which can form crucial hydrogen bonds within the enzyme's active site. nih.gov

Cathepsin S: Cathepsin S is a cysteine protease involved in immune responses and angiogenesis, making it a target for autoimmune diseases and cancer. google.commdpi.complos.org The design of cathepsin S inhibitors often involves creating molecules that occupy the enzyme's S1, S2, and S3 subsites. The phenylalanine side chain of this compound is well-suited to occupy the spacious, hydrophobic S2 subsite of cathepsins. nih.gov Synthetic strategies can utilize the isocyanate to link this P2-binding element to other fragments that occupy the S1 and S3 sites, often resulting in potent and selective inhibitors. Research on related cathepsin L inhibitors demonstrates the importance of fully occupying these subsites for achieving high potency, a principle that applies to cathepsin S inhibitor design. nih.gov

Table 1: Structure-Activity Relationship of Phenylalanine-Containing Cathepsin L Inhibitors This table illustrates the principle that occupying the S2 subsite with a larger hydrophobic group, such as the phenylmethyl group provided by a phenylalanine derivative, is critical for inhibitory potency. Data is adapted from research on thiocarbazate inhibitors of Cathepsin L.

| Compound | S2 Side Chain | S3 Group | IC₅₀ (nM) |

| (-)-1 | Indole (Tryptophan-like) | -NHBoc | 56 |

| (-)-2 | Phenyl (Phenylalanine-like) | -NHBoc | 115 |

| 3 | None | -NHBoc | > 100,000 |

| 4 | Indole (Tryptophan-like) | -NH₂ | 22,000 |

| Source: Adapted from research findings on Cathepsin L inhibitors. nih.gov |

Arginase (ArgE): Arginase is a metalloenzyme that converts L-arginine to L-ornithine and urea. mdpi.com Its inhibitors have therapeutic potential in cardiovascular and inflammatory diseases. While many arginase inhibitors are based on arginine or ornithine analogs, the development of novel scaffolds is an active area of research. mdpi.com The synthesis of inhibitors for enzymes like arginase can involve the use of versatile building blocks to explore new chemical space. A phenylalanine derivative like this compound could be used to construct hybrid molecules or peptidomimetics designed to interact with regions outside the primary active site, although direct application in published arginase inhibitors is not prominent.

A major challenge in drug development is overcoming poor pharmaceutical properties like low solubility or rapid first-pass metabolism. nih.gov The prodrug approach involves chemically modifying a drug into an inactive form that, once administered, is converted back to the active parent drug in the body. mdpi.com

This compound is an excellent reagent for creating amino acid carbamate prodrugs. The isocyanate group reacts with a hydroxyl or phenolic group on a parent drug molecule to form a carbamate ester linkage (–O–C(=O)–NH–). researchgate.netilo.org This strategy offers several advantages:

Masking Polar Groups: The carbamate linkage masks polar hydroxyl groups, increasing the drug's lipophilicity and potentially enhancing its ability to cross cell membranes.

Improved Stability: The linkage can protect the drug from rapid metabolism, for example, by shielding a phenolic group from glucuronidation. researchgate.net

Targeted Delivery: The amino acid promoiety can be recognized by amino acid or peptide transporters in the intestine or specific tissues, potentially improving absorption and delivery. nih.gov

Studies on resveratrol (B1683913), a polyphenol with low bioavailability, have shown that converting its phenolic hydroxyl groups into N-monosubstituted carbamate esters with amino acids can create effective prodrugs. researchgate.netilo.org These prodrugs are stable at acidic pH (like in the stomach) but are hydrolyzed under physiological conditions to release the active resveratrol. researchgate.net This demonstrates the principle that linking a molecule like this compound to a drug can yield a prodrug with a favorable release profile.

Table 2: Stability of Amino Acid Carbamate Prodrugs This table presents conceptual data based on findings for resveratrol prodrugs, illustrating how an amino acid carbamate linkage behaves under different conditions.

| Prodrug Moiety | Condition | Stability/Release Profile |

| Amino Acid Carbamate | pH 1 (gastric) | Stable, minimal release of parent drug |

| Amino Acid Carbamate | pH 7.4 (physiological) | Slow hydrolysis, sustained release of parent drug |

| Amino Acid Carbamate | Whole Blood (enzymatic) | Hydrolysis with kinetics suitable for systemic delivery |

| Source: Based on principles from studies on resveratrol prodrugs. researchgate.netilo.org |

Chiral Reagents and Chromatographic Applications

The inherent chirality of this compound, derived from natural or synthetic phenylalanine, makes it a valuable tool in stereochemical applications.

Amino acid ester isocyanates are effective chiral derivatizing agents (CDAs). orgsyn.org These reagents react with racemic compounds containing nucleophilic groups, such as primary and secondary amines or alcohols, to form a pair of diastereomers. The isocyanate group of this compound reacts swiftly and quantitatively with an amine, for example, to yield stable urea derivatives. nih.gov

Because these resulting diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC). nih.gov This allows for the determination of the enantiomeric excess (e.e.) or the absolute configuration of the original racemic compound. The principle is demonstrated by other chiral isocyanates, such as (-)-(S)-naproxen isocyanate, which are used to resolve racemic amines and analyze them in biological samples. nih.gov

Table 2: Derivatization Reaction for Enantiomeric Resolution

| Reactant 1 | Reactant 2 (Racemic) | Product (Diastereomeric Mixture) | Application |

|---|---|---|---|

| (S)-Ethyl 2-isocyanato-3-phenylpropionate | (R/S)-Amine | (S,R)-Urea and (S,S)-Urea | Determination of enantiomeric purity of amines via HPLC. |

Beyond its use as a derivatizing agent, this compound is also utilized in the preparation of chiral stationary phases (CSPs) for chromatography. orgsyn.org In this application, the chiral molecule is covalently bonded to a solid support, typically silica (B1680970) gel. The reactive isocyanate group serves as an anchor, allowing the chiral phenylalanine moiety to be grafted onto the surface of the support material.

The resulting CSP can then be packed into a chromatography column. When a racemic mixture is passed through this column, the two enantiomers interact differently with the chiral environment of the stationary phase. This differential interaction leads to different retention times, allowing for the separation of the enantiomers on an analytical or preparative scale. google.com This method is fundamental to producing enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. google.com

Polymer and Material Science Precursors

The isocyanate functional group is the cornerstone of polyurethane chemistry, positioning this compound as a relevant precursor in material science.

Polyurethanes are a class of polymers formed by the reaction of a polyol (a molecule with multiple alcohol groups) with a di- or poly-isocyanate. google.com The fundamental reaction is the formation of a urethane (B1682113) linkage between an isocyanate group (-NCO) and a hydroxyl group (-OH). chemrxiv.org

This compound is a monofunctional isocyanate. In polyurethane synthesis, it cannot act as a chain-extending monomer because it has only one isocyanate group. Instead, it is used for two primary purposes:

Chain Termination/End-Capping: It can be introduced during polymerization to cap the end of a growing polyurethane chain. This controls the molecular weight of the polymer and introduces a specific terminal group—the ethyl phenylpropionate moiety.

Functionalization: It can be used to graft the chiral phenylalanine structure onto a polymer backbone that contains hydroxyl groups. This modifies the surface properties of the material, potentially introducing chirality or hydrophobicity.

While di-isocyanates like 2,4-diisocyanatotoluene or diphenylmethane (B89790) diisocyanate are the workhorses for creating the main polymer chain, monofunctional isocyanates provide a means for fine-tuning the polymer's structure and properties. google.com

Table 3: Fundamental Urethane Linkage Formation

| Reactant 1 | Reactant 2 | Linkage Formed | Product Type |

|---|---|---|---|

| R-NCO (Isocyanate) | R'-OH (Alcohol) | R-NH-CO-O-R' | Urethane |

Synthesis of Diverse Organic Scaffolds and Derivatives

The dual functionality of this compound—a reactive isocyanate and a chiral amino acid-derived core—makes it a powerful building block for a variety of organic molecules. orgsyn.org An organic scaffold is a core structure upon which other functional groups can be built to create complex molecules with desired properties. mdpi.com

The phenylalanine portion provides a robust and biocompatible core, while the isocyanate group offers a versatile point for chemical modification. mdpi.com It can react with a wide array of nucleophiles, including:

Amines: to form ureas.

Alcohols: to form carbamates (urethanes).

Thiols: to form thiocarbamates.

Water: to hydrolyze into an amine (which can then react with another isocyanate molecule).

This reactivity allows for its seamless incorporation into peptides, azapeptides, and other complex heterocyclic structures. orgsyn.org For example, the closely related methyl ester is used to synthesize 1,2,4-triazine azapeptides. orgsyn.org The ability to use this building block to construct molecules with precise three-dimensional arrangements is invaluable in fields such as medicinal chemistry and materials science, where molecular shape dictates function. mdpi.commdpi.com

Preparation of Alpha-Isocyanato Carboxylic Acid Esters

The synthesis of α-isocyanato carboxylic acid esters, such as this compound itself, is a critical process for generating building blocks used in medicinal and materials chemistry. A common and efficient method for preparing these compounds involves the reaction of the corresponding α-amino acid ester hydrochloride with a phosgenating agent.

A well-documented procedure for the synthesis of the closely related methyl (S)-2-isocyanato-3-phenylpropanoate provides a reliable template for the preparation of the ethyl ester. orgsyn.org In this method, L-phenylalanine methyl ester hydrochloride is treated with triphosgene (B27547) in a biphasic system of methylene (B1212753) chloride and saturated aqueous sodium bicarbonate. orgsyn.org This approach is favored for its mild reaction conditions and for minimizing the hazards associated with using gaseous phosgene (B1210022) directly. orgsyn.org The reaction proceeds rapidly, typically within 15 minutes in an ice bath, to afford the desired α-isocyanato ester in high yield (typically 95-98% for the methyl ester). orgsyn.org

Table 1: Synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate orgsyn.org

| Reagent | Molar Equivalent | Purpose |

|---|---|---|

| L-Phenylalanine methyl ester hydrochloride | 1.0 | Starting material |

| Triphosgene | 0.33 | Phosgenating agent |

| Saturated aqueous sodium bicarbonate | - | Base and aqueous phase |

This synthetic strategy is broadly applicable to various amino acid esters, suggesting that this compound can be readily prepared from ethyl L-phenylalaninate hydrochloride under similar conditions. The resulting α-isocyanato carboxylic acid esters are valuable as chiral derivatizing agents and as precursors for more complex molecules. orgsyn.org

Functionalization of 2-Cyanopropanoic Acid Derivatives

While direct experimental data on the reaction between this compound and 2-cyanopropanoic acid derivatives is not extensively documented in readily available literature, the inherent reactivity of the isocyanate group allows for predictable transformations. The carboxylic acid functionality of 2-cyanopropanoic acid would readily react with the isocyanate group of this compound. This reaction would proceed via a nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic carbon of the isocyanate, leading to the formation of an unstable mixed carbamic-carboxylic anhydride (B1165640). This intermediate would then likely decarboxylate to form an N-acylurea or an amide linkage, effectively coupling the two molecules.

The presence of the cyano group on the 2-cyanopropanoic acid backbone offers further opportunities for functionalization. The cyano group itself can serve as a handle for various chemical modifications, including hydrolysis to a carboxylic acid or reduction to an amine, thereby increasing the molecular complexity of the resulting adduct. 2-Cyanopropanoic acid is recognized as a versatile intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals through reactions like nucleophilic additions and condensations. peptide.com

Synthesis of Sulfamidocarbonyloxyphosphonates

This compound is a potential precursor for the synthesis of sulfamidocarbonyloxyphosphonates, a class of compounds with demonstrated antibacterial activity. mdpi.com The synthesis of these molecules is typically a two-step process. The first step involves the carbamoylation of an α-hydroxyphosphonate with chlorosulfonyl isocyanate (CSI) to yield an N-chlorosulfonyl carbamate intermediate. mdpi.com

In the second step, this reactive intermediate is treated with an amino derivative. mdpi.com Research has shown that various (S)-amino acid esters can be successfully employed in this step to generate the final sulfamidocarbonyloxyphosphonate products in high yields (84–94%). mdpi.com Given that this compound is derived from an amino acid ester, its corresponding amine, ethyl 2-amino-3-phenylpropionate, would be a suitable nucleophile for this reaction. The free amine would react with the N-chlorosulfonyl carbamate intermediate to form the desired sulfamidocarbonyloxyphosphonate structure.

Table 2: General Synthesis of Sulfamidocarbonyloxyphosphonates from Amino Acid Esters mdpi.com

| Step | Reactants | Product |

|---|---|---|

| 1 | α-Hydroxyphosphonate, Chlorosulfonyl isocyanate (CSI) | N-chlorosulfonyl carbamate intermediate |

This synthetic route highlights the utility of amino acid derivatives, and by extension precursors like this compound, in accessing biologically active phosphonate (B1237965) compounds.

Contributions to Complex Molecular Architectures

Alpha-isocyanato carboxylic acid esters, including this compound, are highly valuable building blocks for the construction of complex molecular architectures, particularly in the fields of peptide and medicinal chemistry. The isocyanate group is a key functional handle that allows for the facile introduction of the amino acid scaffold into larger molecules.

These isocyanates serve as precursors to peptides and azapeptides. orgsyn.org For instance, methyl (S)-2-isocyanato-3-phenylpropanoate has been utilized as a building block for the synthesis of 1,2,4-triazine azapeptides. orgsyn.org Furthermore, their reactivity makes them crucial in the development of enzyme inhibitors. The methyl analog has been instrumental in creating inhibitors for thermolysin and human leukocyte elastase (HLE). orgsyn.org The ability to readily react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively, makes these isocyanates versatile reagents in solid-phase peptide synthesis (SPPS) and the generation of combinatorial libraries for drug discovery.

The incorporation of the phenylpropyl side chain, derived from phenylalanine, also provides important structural features, such as hydrophobicity and the potential for aromatic interactions, which are often crucial for the biological activity of the target molecules.

Advanced Research and Emerging Trends

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable in modern chemical research, offering deep insights into molecular interactions and properties, thereby accelerating the design and optimization of new chemical entities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like Ethyl 2-isocyanato-3-phenylpropionate, docking studies are instrumental in understanding how it might interact with the active site of a target protein or enzyme. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic residues (like serine, cysteine, or lysine) in an enzyme's active site, leading to irreversible inhibition.

Docking simulations can model these interactions, providing data on binding affinity (scoring functions) and the specific atomic contacts (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the target. This information is critical for optimizing the structure of the inhibitor to enhance its potency and selectivity. For instance, modifications to the phenyl ring or the ethyl ester group could be explored computationally to improve fit and interaction with subsidiary binding pockets. While specific docking studies on this compound are not widely published, the methodology is broadly applied to similar scaffolds.

| Compound Modification | Target Residue | Interaction Type | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Parent Scaffold (e.g., this compound) | Serine-221 | Covalent | -9.5 |

| Parent Scaffold | Tryptophan-86 | Pi-Pi Stacking | -9.5 |

| 4-chloro substitution on phenyl ring | Serine-221 | Covalent | -10.2 |

| 4-chloro substitution on phenyl ring | Leucine-131 | Hydrophobic | -10.2 |

| Methyl ester instead of ethyl ester | Serine-221 | Covalent | -9.3 |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, aiming to correlate a molecule's chemical structure with its biological or chemical activity. For this compound, SAR studies would involve synthesizing and testing a series of analogues to determine which structural features are crucial for its function. nih.gov

Predictive modeling, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build a statistical model from experimental data. mdpi.com These models create a 3D map highlighting regions where steric, electrostatic, or hydrophobic modifications would likely increase or decrease activity. For example, an SAR study on this compound might reveal that substitutions on the phenyl ring significantly alter its inhibitory potency against a target enzyme. nih.govnih.gov This provides a rational basis for designing next-generation compounds with improved properties.

| Compound ID | R-Group Substitution (Phenyl Ring) | Inhibitory Concentration (IC₅₀, µM) |

|---|---|---|

| 1 | 4-ethoxy (reference) | 15.2 |

| 2 | 2-ethoxy | 8.5 |

| 3 | H (unsubstituted) | 25.0 |

| 4 | 4-chloro | 12.1 |

| 5 | 4-fluoro | 13.5 |

*Data is illustrative, based on principles from related compound studies. nih.gov

Advanced Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure, purity, and properties of this compound. Advanced spectroscopic techniques provide detailed insights into its molecular structure and dynamics. mdpi.com

Techniques such as explicitly correlated coupled cluster methods can provide highly accurate theoretical data on rotational constants and molecular geometry, which is invaluable for interpreting experimental spectra. aip.orgresearchgate.net For a molecule with a flexible backbone and a quasi-linear N=C=O group like an isocyanate, standard analysis can be challenging. aip.org Advanced methods account for large-amplitude motions and rovibrational interactions, providing a more accurate picture of the molecule's structure. aip.orgresearchgate.net

Experimental characterization typically involves a combination of techniques. Infrared (IR) spectroscopy is used to identify the characteristic strong absorption band of the isocyanate group (~2250 cm⁻¹). UV/vis spectroscopy provides information on electronic transitions. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the connectivity of the carbon-hydrogen framework of the ethyl and phenylpropionate parts of the molecule. High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight.

| Technique | Information Obtained | Expected Signature for the Compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Functional Groups | Strong N=C=O stretch (~2250 cm⁻¹), C=O ester stretch (~1740 cm⁻¹) |

| ¹H NMR Spectroscopy | Proton Environment & Connectivity | Signals for ethyl group (triplet, quartet), phenyl group, and CH-CH₂ backbone |

| ¹³C NMR Spectroscopy | Carbon Skeleton | Signals for ester carbonyl, isocyanate carbon, phenyl carbons, and aliphatic carbons |

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Molecular ion peak corresponding to C₁₂H₁₃NO₃ echemi.com |

| UV/Vis Spectroscopy | Electronic Transitions (Conjugation) | Absorption bands related to the phenyl ring and carbonyl groups nih.gov |

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., ReactIR)

The high reactivity of the isocyanate functional group necessitates careful monitoring of reaction kinetics and pathways to ensure safety, optimize yield, and maintain purity. wikipedia.org In-situ spectroscopic techniques, such as ReactIR (Attenuated Total Reflection Fourier Transform Infrared Spectroscopy), are exceptionally well-suited for this task. mdpi.com

ReactIR allows for the real-time tracking of reactant consumption and product/intermediate formation directly within the reaction vessel, without the need for sampling. mdpi.com For the synthesis of this compound (often prepared from the corresponding amino acid ester via phosgenation or a phosgene (B1210022) equivalent), ReactIR can monitor key transformations:

Disappearance of Reactant: The consumption of the starting amine can be observed.

Formation of the Isocyanate: The emergence of the strong, characteristic isocyanate vibrational band around 2250-2280 cm⁻¹ provides a clear marker for product formation. researchgate.net

Detection of Intermediates and Byproducts: The formation of transient species like carbamoyl (B1232498) chlorides or unwanted side products such as ureas (from reaction with water) can be detected, allowing for immediate process adjustments. wikipedia.org

This approach provides a comprehensive understanding of the reaction, enabling precise determination of the reaction endpoint and ensuring the safe handling of these highly reactive and often hazardous reagents. mdpi.com The data gathered supports kinetic modeling and facilitates reliable process scale-up. mdpi.comumn.edu

Exploration of Novel Synthetic Targets and Bioactive Analogues

This compound is a valuable precursor for a diverse range of molecular architectures, particularly those with biological relevance. Its utility stems from the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles.

Peptidomimetics and Urea (B33335) Derivatives: The reaction of the isocyanate with amines or amino acids yields urea-linked structures. This reaction is fundamental to the synthesis of peptidomimetics, where the urea bond serves as a stable, non-hydrolyzable replacement for the peptide bond. google.com These analogues are explored for various therapeutic applications. The reaction with di- or polyamines can also lead to the formation of polyurea polymers. wikipedia.orgafjbs.com

Bioactive Heterocycles: The isocyanate moiety is a key functional group for building complex heterocyclic systems. For instance, derivatives of β-phenylalanine have been used to synthesize a variety of azole-containing compounds, such as pyrazoles, thiadiazoles, oxadiazoles, and triazoles. mdpi.com Some of these novel heterocyclic derivatives have demonstrated significant antiproliferative activity against cancer cell lines, highlighting the potential for discovering new therapeutic agents. mdpi.com

"Unnatural" Amino Acid Analogues: Research is actively focused on creating non-proteinogenic or "unnatural" amino acids to expand the chemical diversity of peptides and proteins. renewable-carbon.eu this compound serves as a scaffold that can be modified to introduce novel functionalities. Examples of such innovations include the development of silicon-containing and fluorinated α-amino acids, which can alter the conformational and electronic properties of peptides, potentially enhancing their stability or biological activity. nih.govmdpi.com

Polymer and Materials Science: The combination of amino acids and isocyanates is being explored for the creation of advanced polymer composites. These materials can possess unique properties like enhanced thermal stability, hardness, and antimicrobial activity, making them suitable for applications in coatings and biomedical devices. afjbs.com

Table 2: Examples of Synthetic Targets from this compound

| Reactant Class | Product Class | Significance / Application |

| Amines / Amino Acids | Ureas / Peptidomimetics | Drug discovery, stable peptide analogues. google.com |

| Hydrazides | Semicarbazides | Precursors to bioactive heterocycles (e.g., triazoles, oxadiazoles). mdpi.com |

| Alcohols / Phenols | Carbamates (Urethanes) | Used as protecting groups or for creating polyurethane materials. sci-hub.se |

| Water | Unstable carbamic acid, decomposes to amine + CO₂ | Key reaction in polyurethane foam production (CO₂ as blowing agent). wikipedia.org |

| Diols / Diamines | Polyurethanes / Polyureas | Polymer science, advanced materials, coatings. afjbs.com |

Future Research Directions in Alpha-Amino Acid Isocyanate Chemistry

The chemistry of α-amino acid isocyanates continues to evolve, driven by the demand for novel molecules in medicine and materials science. Several key trends are shaping the future of this field.

One major direction is the development of more efficient and sustainable synthetic methods. This includes the use of biocatalysis and continuous flow technologies to synthesize phenylalanine analogues and other derivatives, which can offer higher yields, better stereocontrol, and a reduced environmental footprint compared to traditional batch processes. frontiersin.org

A second significant area is the expansion of the library of bioactive compounds for drug discovery. chemscene.com By combining the α-amino acid scaffold with other pharmacophores through the isocyanate handle, researchers aim to develop new therapeutics, including novel anticancer agents that can overcome drug resistance or enzyme inhibitors with high specificity. mdpi.comrenewable-carbon.eu The creation of "unnatural" amino acids for incorporation into peptides is a particularly promising strategy for developing next-generation protein-based therapies. renewable-carbon.eu

Finally, the field of materials science offers vast potential. Future research will likely focus on designing and synthesizing novel amino acid-based polymers and pseudo-proteins. nih.gov These materials could be engineered to be biodegradable, biocompatible, and possess specific functionalities for advanced applications such as targeted drug delivery systems, regenerative medicine, and smart biomaterials. nih.govthinkdochemicals.com The inherent chirality and functionality of the amino acid precursors provide a rich platform for creating complex, highly ordered materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-isocyanato-3-phenylpropionate, and what analytical methods validate its purity?

- Methodological Answer : The compound is synthesized via esterification of 2-isocyanato-3-phenylpropionic acid using ethanol under acidic catalysis. Key validation steps include ¹H/¹³C NMR to confirm the ester and isocyanate groups, FT-IR for the N=C=O stretch (~2270 cm⁻¹), and GC-MS to assess purity (>95%). Physical properties (e.g., density: 1.08 g/cm³, boiling point: 308.9°C) should align with literature values .

Q. How should researchers safely handle this compound given its reactivity?

- Methodological Answer : The isocyanate group is moisture-sensitive and toxic. Use glove boxes or Schlenk lines under inert atmospheres (N₂/Ar). Personal protective equipment (PPE) must include nitrile gloves, goggles, and fume hoods. Storage should be in anhydrous conditions at -20°C, as per safety data sheets (SDS) for structurally similar isocyanates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR should show signals for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and aromatic protons (δ ~7.2–7.4 ppm). The isocyanate group does not protonate but influences neighboring carbons in ¹³C NMR .

- FT-IR : Confirm absence of hydroxyl (OH) or amine (NH) impurities by missing broad peaks at 3300–3500 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with nucleophiles (e.g., amines)?

- Methodological Answer : Use stoichiometric control (1:1 molar ratio) to avoid di/tri-substitution. Solvent polarity (e.g., THF vs. DMF) impacts reaction rate; kinetic studies via in-situ IR can track N=C=O consumption. Catalysts like DBU (1,8-diazabicycloundec-7-ene) accelerate urea formation .

Q. How to resolve contradictions in reported reactivity of this compound with thiols vs. alcohols?

- Methodological Answer : Conflicting data may arise from competing pathways (e.g., thiourethane vs. urea formation). Use DFT calculations to compare activation energies of intermediates. Experimental validation via HPLC-MS can quantify product ratios under varying pH and solvent conditions .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Decomposition via hydrolysis produces CO₂ and amines. Stabilize by adding molecular sieves (3Å) and storing under vacuum-sealed ampoules. Monitor stability via accelerated aging tests (40°C/75% RH) with periodic NMR analysis .

Q. Can this compound serve as a bioisostere in drug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.